molecular formula C12H7N3O7 B12793443 1,3-Dinitro-2-(3-nitrophenoxy)benzene CAS No. 6945-81-9

1,3-Dinitro-2-(3-nitrophenoxy)benzene

Cat. No.: B12793443
CAS No.: 6945-81-9
M. Wt: 305.20 g/mol
InChI Key: NZSFSIIPYKWUNS-UHFFFAOYSA-N
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Description

1,3-Dinitro-2-(3-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of nitro groups (-NO₂) attached to a benzene ring. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dinitro-2-(3-nitrophenoxy)benzene typically involves the nitration of benzene derivatives. One common method is the nitration of nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

1,3-Dinitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dinitro-2-(3-nitrophenoxy)benzene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,4-Dinitrobenzene
  • 2,4-Dinitrobenzene

Comparison

1,3-Dinitro-2-(3-nitrophenoxy)benzene is unique due to the presence of an additional nitrophenoxy group, which imparts distinct chemical and physical properties. Compared to other dinitrobenzenes, it has different reactivity and applications, making it valuable in specific research and industrial contexts .

Properties

CAS No.

6945-81-9

Molecular Formula

C12H7N3O7

Molecular Weight

305.20 g/mol

IUPAC Name

1,3-dinitro-2-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H7N3O7/c16-13(17)8-3-1-4-9(7-8)22-12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H

InChI Key

NZSFSIIPYKWUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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